molecular formula C17H13F3N4O2S B2630661 (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034413-01-7

(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2630661
CAS No.: 2034413-01-7
M. Wt: 394.37
InChI Key: VVBBPTHRBFIKSJ-UHFFFAOYSA-N
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Description

(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic compound designed for advanced pharmacological and chemical biology research. This molecule features a complex structure incorporating a pyrrolidine ring core, linked to a thiophen-2-yl-1,2,4-oxadiazole moiety and a 6-(trifluoromethyl)pyridin-3-yl methanone group. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its versatility as a bioisostere for carboxylate and amide groups, which can enhance key properties like metabolic stability and membrane permeability in drug candidates . This compound is of significant interest for investigating novel therapeutic pathways, particularly in immunology and oncology. Its structural characteristics suggest potential as a cytokine inhibitor, making it a valuable tool for studying inflammatory diseases and immune responses . The inclusion of the trifluoromethyl group on the pyridine ring is a common strategy in lead optimization to improve a compound's physicochemical properties, such as its lipophilicity and metabolic stability, which can be crucial for in vivo efficacy studies . Researchers can utilize this chemical to explore its mechanism of action, identify its molecular targets, and evaluate its effects in cellular and animal models of disease. As with all our research chemicals, this compound is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this product with care in a controlled laboratory environment, in accordance with all applicable safety protocols.

Properties

IUPAC Name

[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c18-17(19,20)13-4-3-10(8-21-13)16(25)24-6-5-11(9-24)14-22-15(26-23-14)12-2-1-7-27-12/h1-4,7-8,11H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBBPTHRBFIKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews recent findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring linked to a thiophenyl-substituted oxadiazole moiety and a trifluoromethyl pyridine. Its molecular formula is C15H14F3N3OC_{15}H_{14}F_3N_3O with a molecular weight of approximately 321.29 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to the compound . For example, derivatives containing the 1,2,4-oxadiazole core have shown significant cytotoxic activity against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
5aMCF-70.65
5bU-9370.12
5cA5492.78

These compounds exhibited higher cytotoxicity than traditional chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, studies have shown that certain oxadiazole derivatives can activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in MCF-7 cells, leading to programmed cell death .

Additionally, molecular docking studies suggest that these compounds interact favorably with key proteins involved in cancer progression, enhancing their therapeutic efficacy .

Case Studies

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives have been investigated for their anti-inflammatory and analgesic effects. Some studies have reported that compounds with similar scaffolds exhibit selective inhibition of COX-II enzymes, which are crucial in inflammatory pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The oxadiazole moiety has been associated with significant biological activity against various cancer cell lines. For instance, derivatives of oxadiazoles have shown promise as inhibitors of topoisomerase II, an enzyme critical for DNA replication and cell division. The incorporation of thiophene and pyridine rings enhances the compound's lipophilicity and bioavailability, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound exhibits notable antimicrobial properties. Research indicates that similar oxadiazole derivatives possess activity against a range of bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The trifluoromethyl group is believed to contribute to the enhanced potency of these compounds by improving their interaction with microbial targets .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies involving animal models have shown that oxadiazole derivatives can reduce oxidative stress and inflammation in neural tissues, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Herbicidal Activity

The structural features of (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suggest potential applications in agrochemicals as herbicides. Compounds with similar frameworks have demonstrated effective herbicidal activity by inhibiting specific metabolic pathways in plants . The trifluoromethyl group is particularly noted for enhancing herbicidal activity due to its electronegative nature.

Insecticidal Properties

Insecticidal properties are another area where this compound shows promise. Research into related oxadiazole compounds has revealed efficacy against various insect pests, indicating that modifications to the molecular structure can lead to increased potency and selectivity .

Photovoltaic Applications

The unique electronic properties of the thiophene and pyridine components make this compound a candidate for use in organic photovoltaic devices. Studies have indicated that incorporating such compounds into polymer matrices can enhance charge transport properties, leading to improved efficiency in solar energy conversion .

Fluorescent Materials

Additionally, the compound's potential as a fluorescent material has been explored. The thiophene ring contributes to strong photoluminescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Summary of Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Features Potential Applications Reference
Target Compound Pyrrolidine-oxadiazole-thiophene + trifluoromethylpyridine methanone Hypothetical: Kinase inhibition, CNS targets N/A
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene hybrid with cyano and amino groups Antimicrobial, antiviral agents
(6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone (39) Fluorinated triazolopyridine + cyclopentapyrrolidine Retinol-binding protein antagonists
Zygocaperoside Triterpenoid saponin with glycoside Anti-inflammatory, cytotoxic activity
Key Observations:

Heterocyclic Diversity: The target compound combines 1,2,4-oxadiazole (unlike the triazole in Compound 39 ), which may confer distinct electronic properties for target binding. The trifluoromethylpyridine group differentiates it from the cyanothiophene in Compound 7a , likely enhancing metabolic stability and membrane permeability.

Biological Relevance: Compound 39’s fluorinated triazolopyridine moiety demonstrates efficacy in retinol-binding protein antagonism , suggesting the target’s trifluoromethylpyridine could similarly engage hydrophobic binding pockets.

Synthetic Challenges: and describe multi-step syntheses for methanone derivatives involving 1,4-dioxane, malononitrile, or LiOH-mediated hydrolysis .

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